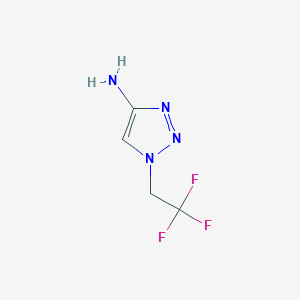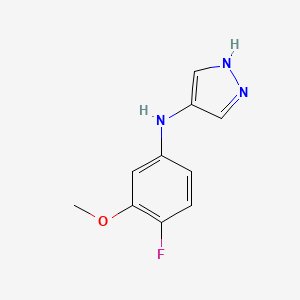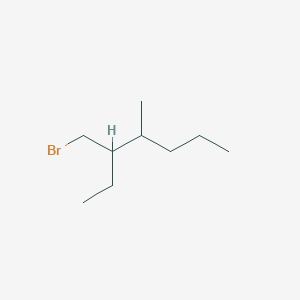
3-(Bromomethyl)-4-methylheptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bromomethyl)-4-methylheptane: is an organic compound with the molecular formula C8H17Br It is a brominated alkane, characterized by the presence of a bromomethyl group attached to the third carbon of a heptane chain, which also has a methyl group on the fourth carbon
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-4-methylheptane typically involves the bromination of 4-methylheptane. One common method is the free radical bromination using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or ultraviolet light. The reaction proceeds as follows:
Initiation: The radical initiator decomposes to form free radicals.
Propagation: The bromine molecule is split into two bromine radicals by the free radicals generated in the initiation step. These bromine radicals then react with 4-methylheptane to form this compound and a new radical.
Termination: The reaction is terminated when two radicals combine to form a stable molecule.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine in large quantities requires careful handling and safety measures due to its corrosive and toxic nature.
化学反应分析
Types of Reactions: 3-(Bromomethyl)-4-methylheptane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products such as 3-(Hydroxymethyl)-4-methylheptane, 3-(Cyanomethyl)-4-methylheptane, or 3-(Aminomethyl)-4-methylheptane.
Elimination Reactions: Alkenes such as 3-methyl-4-heptene.
Oxidation: Alcohols or carboxylic acids corresponding to the original brominated compound.
科学研究应用
Chemistry: 3-(Bromomethyl)-4-methylheptane is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 3-(Bromomethyl)-4-methylheptane in chemical reactions primarily involves the reactivity of the bromomethyl group. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or base used.
相似化合物的比较
3-(Chloromethyl)-4-methylheptane: Similar structure but with a chlorine atom instead of bromine.
3-(Iodomethyl)-4-methylheptane: Similar structure but with an iodine atom instead of bromine.
4-Methylheptane: The parent hydrocarbon without the bromomethyl group.
Uniqueness: 3-(Bromomethyl)-4-methylheptane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromine atom is more reactive than chlorine but less reactive than iodine, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C9H19Br |
|---|---|
分子量 |
207.15 g/mol |
IUPAC 名称 |
3-(bromomethyl)-4-methylheptane |
InChI |
InChI=1S/C9H19Br/c1-4-6-8(3)9(5-2)7-10/h8-9H,4-7H2,1-3H3 |
InChI 键 |
UKEORPGRVQEHRD-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)C(CC)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzyl[3-(fluoromethyl)pentan-3-yl]amine](/img/structure/B13170763.png)
![(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl bis[(R)-(benzylamino)(phenyl)methyl]phosphinate](/img/structure/B13170778.png)
![10-Amino-6-thia-1,8-diazatricyclo[7.4.0.0(3),]trideca-3(7),4,8-trien-2-one](/img/structure/B13170781.png)
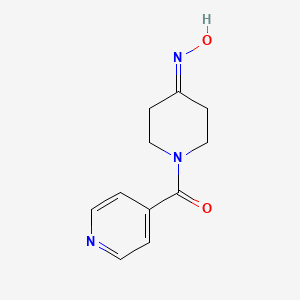
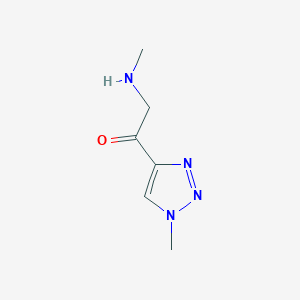

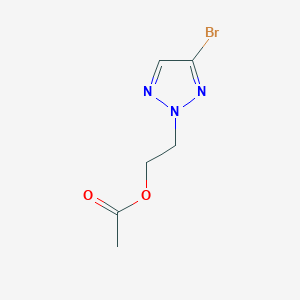
![4-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]formamido}butanoic acid](/img/structure/B13170816.png)
